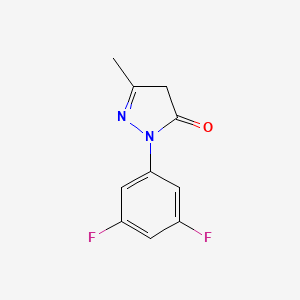

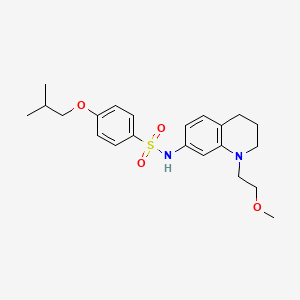

![molecular formula C15H17N3O4 B2608724 2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005060-94-5](/img/structure/B2608724.png)

2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves condensations of N-substituted piperidones with the appropriate imidazolpropyl groups . These intermediates are then reduced to the corresponding 3,7-diazabicyclo . The mixture is then poured into a saturated solution, extracted, washed, dried, concentrated in vacuum, and purified by flash column chromatography .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be analyzed using techniques like NMR spectroscopy . For instance, the 1H NMR spectrum of a similar compound showed signals for propyl carbons attached to nitrogen atoms in the range of 44.0–50.5 ppm, while the carbons between them gave a signal at 28.5–31.8 ppm .Chemical Reactions Analysis

Imidazole-containing compounds are known to inhibit C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The IR spectrum of a similar compound exhibited a sharp carbonyl stretch at 1660 cm−1, indicative of an α,β-unsaturated carbonyl .Scientific Research Applications

Corrosion Inhibition

Amino acids based imidazolium zwitterions, closely related to the mentioned compound, have been synthesized and studied for their corrosion inhibition performance on mild steel. These inhibitors showed significant inhibition efficiency, with one of the synthesized inhibitors demonstrating a maximum inhibition efficiency of 96.08% at a low concentration. This study indicates the potential of imidazole derivatives in corrosion protection applications (Srivastava et al., 2017).

Antagonistic Activities

Compounds with an imidazole-5-carboxylic acid framework have been prepared and evaluated for their antagonistic activities against the angiotensin II receptor, indicating their significance in the development of therapeutic agents targeting cardiovascular diseases (Yanagisawa et al., 1996).

Antitumor Potential

The imidazo[2,1‐b]thiazole‐5‐carboxylic acids and their derivatives, while structurally similar to the queried compound, have been synthesized and evaluated for antitumor activity, highlighting the exploration of imidazole derivatives in cancer research, despite some compounds showing no significant activity under the conditions employed (Andreani et al., 1983).

Synthesis and Characterization

The structural characterization of amino acid imidazolides and the synthesis of novel compounds through the manipulation of imidazole frameworks demonstrate the compound's versatility in organic synthesis and the potential for the creation of novel molecules with specific properties (Gerstenberger et al., 2008).

Material Science and Electrochemiluminescence

Transition metal complexes with pyrazolecarboxylic acid derivatives have been synthesized, showcasing significant electrochemiluminescence (ECL) properties. This research underscores the potential of imidazole and pyrazole derivatives in developing new materials for ECL applications (Feng et al., 2016).

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions of research on imidazole-containing compounds like “2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” could be focused on exploring their potential therapeutic applications.

Properties

IUPAC Name |

3-(3-imidazol-1-ylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c19-13-12-11(14(20)21)10-2-3-15(12,22-10)8-18(13)6-1-5-17-7-4-16-9-17/h2-4,7,9-12H,1,5-6,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNARYFHSHQGQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1CCCN4C=CN=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

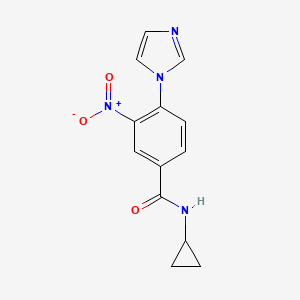

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2608643.png)

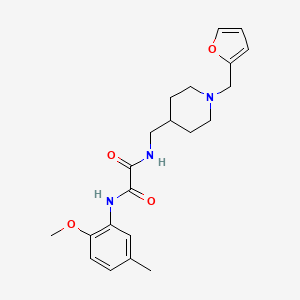

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2608645.png)

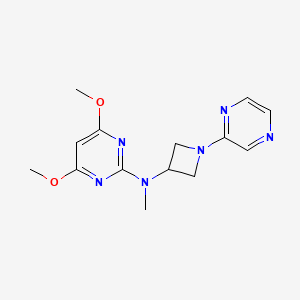

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)

![[5-Acetyloxy-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2608655.png)

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2608660.png)

![1-Hydroxy-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2608663.png)

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea](/img/structure/B2608664.png)